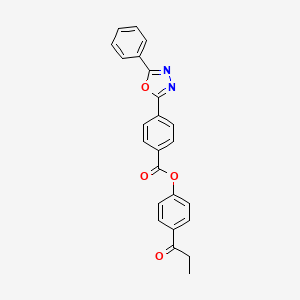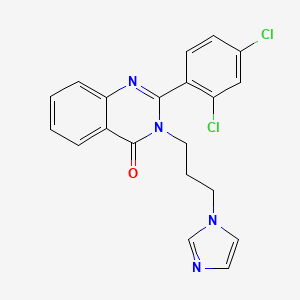![molecular formula C28H23NO6S B10875636 4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B10875636.png)
4-(Phenylsulfonyl)benzyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate is a complex organic compound that features both sulfonyl and benzoyl functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of 4-(phenylsulfonyl)benzyl chloride: This can be achieved by reacting 4-(phenylsulfonyl)benzyl alcohol with thionyl chloride under reflux conditions.
Preparation of 4-[(4-methoxybenzoyl)amino]benzoic acid: This involves the acylation of 4-aminobenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the coupling of 4-(phenylsulfonyl)benzyl chloride with 4-[(4-methoxybenzoyl)amino]benzoic acid in the presence of a base like triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and benzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted benzyl or benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of sulfonyl and benzoyl groups suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the sulfonyl and benzoyl groups.
Mechanism of Action
The mechanism of action for 4-(phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzoyl group might engage in hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(Phenylsulfonyl)benzyl benzoate
- 4-[(4-Methoxybenzoyl)amino]benzoic acid
- 4-(Phenylsulfonyl)benzoic acid
Uniqueness
4-(Phenylsulfonyl)benzyl 4-[(4-methoxybenzoyl)amino]benzoate is unique due to the combination of sulfonyl and benzoyl groups within the same molecule
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields
Properties
Molecular Formula |
C28H23NO6S |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 4-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H23NO6S/c1-34-24-15-11-21(12-16-24)27(30)29-23-13-9-22(10-14-23)28(31)35-19-20-7-17-26(18-8-20)36(32,33)25-5-3-2-4-6-25/h2-18H,19H2,1H3,(H,29,30) |
InChI Key |
PIZUIJYNEGXVCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875560.png)
![Ethyl 7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10875564.png)
![4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875570.png)
![3-cyclohexyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10875575.png)
![12-ethyl-12-methyl-4-phenyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10875578.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B10875585.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B10875596.png)
![11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875605.png)


![3-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-2-ol](/img/structure/B10875638.png)
![5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875646.png)
